N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIHGEDYXGNWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrimidine derivative with a fluorobenzene moiety and an amide functional group. Its molecular formula is , with a molecular weight of 394.47 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine ring, followed by functionalization with ethoxy and methyl groups. The final product is formed through the reaction with an aniline derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways crucial for cell proliferation and survival. Studies suggest that it may inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis, thereby affecting cancer cell growth .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives tested against various cancer cell lines demonstrated low micromolar GI50 values, indicating potent growth inhibition .
Data Table: Biological Activity Overview
Case Studies
- Antitumor Efficacy : A study evaluating the antitumor effects of similar compounds found that they significantly inhibited the growth of MDA-MB-468 breast cancer cells, showcasing the potential efficacy of this compound in cancer therapy .
- Mechanistic Insights : Another investigation revealed that the compound's mechanism involves the disruption of NADP and NADPH levels through DHFR inhibition, leading to reduced cellular proliferation in cancer models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Methoxy groups increase lipophilicity, which may improve membrane permeability but reduce metabolic stability.
Physicochemical Properties :
- The target compound’s molecular weight (391.41) is lower than analogs with bulkier substituents (e.g., 450.48 for the trimethoxy derivative), aligning with Lipinski’s Rule of Five for drug-likeness.
- The sulfonamide derivative in introduces polar sulfonyl groups, likely improving solubility but reducing blood-brain barrier penetration compared to benzamides.
Synthetic Accessibility: The ethoxy and methyl groups on the pyrimidine ring in the target compound simplify synthesis compared to derivatives requiring multi-step functionalization (e.g., chromenone fusion in ).
Research Implications and Limitations
The 3-fluorobenzamide group may confer selectivity over non-fluorinated derivatives, as seen in kinase inhibitor SAR studies. However, the absence of ethoxy-substituted pyrimidines in clinical trials (compared to methoxy or cyclopropyl analogs in ) highlights a gap in translational research. Further studies should prioritize solubility assays and in vitro target validation.
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is synthesized via the Biginelli reaction or cyclization of β-diketones with urea derivatives. A preferred industrial route involves:
Starting material : 4,6-Dichloro-2-methylpyrimidine-5-amine (CAS 39906-04-2).
Reaction :
- Ethoxylation at C6 :
- Amination at C4 :
- Conditions : 6-Ethoxy-2-methylpyrimidin-4-chloro intermediate + NH₃ (g) in THF, 60°C, 8 h.
- Catalyst : CuI (5 mol%) for enhanced kinetics.
- Yield : 78%.
Coupling with 4-Aminophenyl Group
Buchwald-Hartwig Amination
Reactants :
- 6-Ethoxy-2-methylpyrimidin-4-amine (1 eq)
- 4-Iodoaniline (1.2 eq)
Conditions :
- Catalyst : Pd(OAc)₂ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃ (2 eq)
- Solvent : Dioxane, 100°C, 24 h.
Workup :
- Dilution with H₂O, extraction with EtOAc (3×).
- Purification via silica gel chromatography (hexane:EtOAc 3:1).
Yield : 82%.
Amide Bond Formation with 3-Fluorobenzoic Acid
Carbodiimide-Mediated Coupling
Reactants :
- 4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline (1 eq)
- 3-Fluorobenzoic acid (1.5 eq)
Conditions :
- Coupling agent : EDCl (1.5 eq), HOBt (1.5 eq)
- Base : DIPEA (3 eq)
- Solvent : DMF, RT, 18 h.
Workup :
- Quench with 1M HCl, extract with CH₂Cl₂.
- Wash with NaHCO₃ (aq) and brine.
- Recrystallization from EtOH:H₂O (4:1).
Yield : 75%.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined protocol combines ethoxylation and amination in a single reactor:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4,6-Dichloro-2-methylpyrimidine-5-amine, NaOEt, EtOH | 80°C, 12 h | 85% |
| 2 | NH₃ (g), CuI, THF | 60°C, 8 h | 76% |
| 3 | 4-Iodoaniline, Pd(OAc)₂, Xantphos | 100°C, 24 h | 80% |
| 4 | 3-Fluorobenzoic acid, EDCl, HOBt | RT, 18 h | 72% |
Overall yield : 37% (four steps).
Critical Analysis of Methodologies
Yield Optimization Challenges
- Ethoxylation selectivity : Competing C4 substitution in dichloropyrimidines reduces yield. Using bulky bases (e.g., KOtBu) improves C6 specificity.
- Amination side reactions : Over-alkylation at pyrimidine N1 is mitigated by NH₃ gas instead of aqueous NH₃.
- Amide coupling efficiency : EDCl/HOBt outperforms DCC due to reduced racemization.
Purity and Characterization
- HPLC : >98% purity (C18 column, MeCN:H₂O 60:40, 1 mL/min).
- ¹H NMR (DMSO-d₆): δ 10.24 (s, CONH), 8.11–7.07 (m, Ar-H), 1.43 (s, CH₃).
- HRMS : [M+H]+ m/z 367.1462 (calc. 367.1468).
Industrial-Scale Considerations
Cost-Effective Modifications
Green Chemistry Metrics
| Metric | Value | Improvement Strategy |
|---|---|---|
| PMI (Process Mass Intensity) | 68 | Switch to MeTHF (biobased solvent) |
| E-factor | 32 | Ethoxylation catalyst (Fe₃O₄ NPs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
